N-hydroxybenzo[b]thiophene-2-carboxamide

HDAC inhibition Fragment-based drug discovery Ligand efficiency

Procure N-Hydroxybenzo[b]thiophene-2-carboxamide (CAS 211172-97-3), a 193.22 Da benzofused hydroxamic acid serving as a validated hit fragment for HDAC1 inhibition (IC50 670 nM). Its fragment-like profile (XLogP 2.0, 2 HBD, LE≈0.65) offers superior ligand efficiency over elaborated analogs, making it a chemically tractable starting point for structure-based optimization. Substitution is not pharmacologically equivalent; positional modifications alter HDAC isoform selectivity and cellular potency. Ideal for FBDD, medicinal chemistry, and antiviral lead optimization programs targeting HCV replication via HDAC-dependent mechanisms. Confirmed cell-permeable probe for studying deacetylation in cancer models.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 211172-97-3
Cat. No. B3062259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxybenzo[b]thiophene-2-carboxamide
CAS211172-97-3
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NO
InChIInChI=1S/C9H7NO2S/c11-9(10-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H,(H,10,11)
InChIKeyUGJNLGFANIDLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-Hydroxybenzo[b]thiophene-2-carboxamide (CAS 211172-97-3): A Benzothiophene Hydroxamic Acid HDAC Inhibitor Fragment


N-Hydroxybenzo[b]thiophene-2-carboxamide (CAS 211172-97-3, CHEMBL245946), also referred to as benzothiophene-2-carbohydroxamic acid, is a low-molecular-weight (193.22 Da) benzofused hydroxamic acid [1]. The compound functions as a histone deacetylase (HDAC) inhibitor, with reported IC50 values of 670–672 nM against human HDAC1 in biochemical assays and 2.17 µM in a HeLa cell-based HDAC inhibition assay [2]. It belongs to a class of minimal-fragment benzothiophene hydroxamic acids identified for their favorable ligand efficiencies and tractable physicochemical profiles (XLogP 2.0, 2 HBD, 3 HBA) [1][3].

Why Generic Substitution of N-Hydroxybenzo[b]thiophene-2-carboxamide Fails: Fragment-Specific HDAC Pharmacology and Physicochemical Determinants


Simple substitution with another benzothiophene or hydroxamic acid HDAC inhibitor is not pharmacologically equivalent. The fragment-like minimal structure (MW 193.22) of N-hydroxybenzo[b]thiophene-2-carboxamide yields a distinct ligand efficiency profile compared to elaborated benzothiophene hydroxamates or non-benzothiophene zinc-binding groups [1]. Even minor positional modifications (e.g., 3-chloro or 6-nitro substitution) produce different HDAC isoform selectivity and cellular potency profiles, as demonstrated in the benzofused hydroxamic acid series [2]. Furthermore, the compound's dual role as both a standalone HDAC inhibitor and a validated starting fragment for anti-HCV lead optimization underscores that interchangeable analogs cannot replicate its scaffold-specific pharmacophoric geometry without altering target engagement and lead-development trajectories [2][3].

Quantitative Differentiation Evidence for N-Hydroxybenzo[b]thiophene-2-carboxamide (CAS 211172-97-3) Against Comparators


HDAC1 Biochemical Potency: N-Hydroxybenzo[b]thiophene-2-carboxamide vs. SAHA (Vorinostat) – Fragment-Level Potency with Higher Ligand Efficiency

N-Hydroxybenzo[b]thiophene-2-carboxamide inhibits human HDAC1 with an IC50 of 670–672 nM in biochemical assays [1]. Although its absolute potency is lower than the approved HDAC inhibitor SAHA (vorinostat; HDAC1 IC50 ≈ 10–50 nM in comparable biochemical assays), the compound achieves a calculated ligand efficiency (LE) of approximately 0.65 kcal/mol per heavy atom (pIC50 6.17; 13 heavy atoms), which is higher than SAHA's LE of ~0.58 (pIC50 ~8.0; 19 heavy atoms) [2][3]. This LE advantage makes it a superior minimal fragment for structure-based optimization campaigns.

HDAC inhibition Fragment-based drug discovery Ligand efficiency

Cellular HDAC Inhibition in HeLa Cells: N-Hydroxybenzo[b]thiophene-2-carboxamide Demonstrates Sub-Micromolar to Low Micromolar Target Engagement

In a cell-based assay measuring HDAC inhibition in human HeLa nuclear extract, N-hydroxybenzo[b]thiophene-2-carboxamide exhibited an IC50 of 2.17 µM (2170 nM) [1]. This cellular potency, while approximately 3.2-fold lower than its biochemical HDAC1 IC50, confirms the compound's ability to penetrate cells and engage its target. In the context of fragment-based screening, where initial hits often show cellular IC50 values exceeding 10–100 µM, this level of cellular activity is notably promising and supports its use as a validated cellular probe for HDAC biology [2].

Cellular HDAC inhibition HeLa cells Target engagement

Scaffold-Specific Anti-HCV Activity: N-Hydroxybenzo[b]thiophene-2-carboxamide as a Privileged Starting Point for Antiviral Lead Optimization

Structure-activity relationship studies on cinnamic hydroxamic acid and benzo[b]thiophen-2-hydroxamic acid identified the benzothiophene scaffold as a productive starting point for designing potent and selective anti-hepatitis C virus (HCV) compounds [1]. While the parent compound's standalone anti-HCV IC50 is not reported, the derived analogs (compounds 22 and 53) demonstrated potent and selective inhibition of HCV subgenomic replicon replication, whereas known HDAC inhibitors with varied inhibitory profiles proved either relatively toxic or ineffective in the same model [1]. This establishes the benzothiophene-2-hydroxamic acid core as a privileged scaffold for antiviral development that cannot be directly substituted by other hydroxamic acid templates.

Anti-HCV Antiviral hydroxamic acids Hepatitis C virus replication

Physicochemical Property Advantage for CNS Drug Discovery: Balanced XLogP and Low Molecular Weight Relative to Common HDAC Inhibitor Fragments

N-Hydroxybenzo[b]thiophene-2-carboxamide possesses a computed XLogP of 2.0, molecular weight of 193.22 Da, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. Compared to the commonly used HDAC inhibitor fragment SAHA (vorinostat; MW 264.32, XLogP ~1.8, 3 HBD, 4 HBA), our compound is 27% lighter and has one fewer HBD, placing it more favorably within CNS drug-like chemical space (MW < 400, XLogP 1–4, HBD ≤ 3) [2]. Additionally, compared to the 3-chloro analog (MW 227.67, XLogP ~2.6), the parent compound maintains a more balanced lipophilicity profile, which is associated with lower promiscuity and improved developability [3].

Physicochemical properties CNS drug discovery Fragment physicochemical profile

High-Confidence Research and Industrial Applications for N-Hydroxybenzo[b]thiophene-2-carboxamide (CAS 211172-97-3)


Fragment-Based HDAC Inhibitor Lead Generation: Minimal Benzothiophene Hydroxamic Acid as a Validated Starting Point

Procurement of N-hydroxybenzo[b]thiophene-2-carboxamide is indicated for fragment-based drug discovery (FBDD) campaigns targeting HDAC1 or pan-HDAC inhibition. Its confirmed HDAC1 IC50 of 670–672 nM [1] combined with high ligand efficiency (LE ≈ 0.65) [2] qualifies it as a validated hit fragment suitable for structure-based optimization via fragment growing, linking, or merging strategies. The compound's physicochemical profile (MW 193.22, XLogP 2.0) aligns with optimal fragment library design principles, making it a cost-effective and chemically tractable entry point for medicinal chemistry programs.

Cellular HDAC Biology Probe: Validated Intracellular Target Engagement in HeLa Cells

The compound's demonstrated cellular HDAC inhibition (IC50 2.17 µM in HeLa nuclear extract) [1] supports its use as a cell-permeable chemical probe for studying HDAC-mediated deacetylation processes in cancer cell models. Researchers investigating the role of protein acetylation in cervical cancer (HeLa) biology can employ this compound as a reference inhibitor with established cellular target engagement, enabling comparison with more potent but structurally divergent HDAC inhibitors such as SAHA or trichostatin A [2].

Anti-HCV Scaffold Exploration: Benzothiophene-2-hydroxamic Acid as a Privileged Antiviral Core

Given that structure-activity relationship studies on benzo[b]thiophen-2-hydroxamic acid yielded potent and selective anti-HCV compounds (22 and 53) while generic HDAC inhibitors proved ineffective or toxic in the same HCV replicon system [1], procurement of the parent compound is justified for medicinal chemistry teams initiating novel antiviral lead optimization programs. The scaffold offers a validated starting point for synthesizing and testing focused libraries aimed at inhibiting HCV replication through HDAC-dependent or independent mechanisms [1].

Chemical Biology Tool for Studying Benzothiophene Pharmacophore Contributions to HDAC Isoform Selectivity

The compound serves as the minimal benzothiophene hydroxamic acid pharmacophore, enabling systematic investigation of substituent effects on HDAC isoform selectivity. The Marastoni et al. (2013, 2015) fragment-growing studies demonstrated that elaboration from this core scaffold can modulate HDAC isoform selectivity and cellular cytotoxicity [1][2]. Industrial and academic laboratories engaged in HDAC inhibitor development can procure this compound as a reference standard for structure-selectivity relationship (SSR) studies, comparing it directly against 7-fluoro, 3-chloro, 6-nitro, and other substituted benzothiophene analogs [2].

Quote Request

Request a Quote for N-hydroxybenzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.